N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a benzenesulfonyl group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The benzenesulfonyl group is then introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzenesulfonyl group can interact with amino acid residues in the enzyme, while the chromene core can stabilize the binding through π-π interactions . Additionally, the carboxamide group can form hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide
- N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide
Uniqueness
N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core, benzenesulfonyl group, and carboxamide functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H15NO5S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO5S/c20-17(15-12-13-6-4-5-9-16(13)24-18(15)21)19-10-11-25(22,23)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20) |
InChI Key |
WNIIBOTTYOHEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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